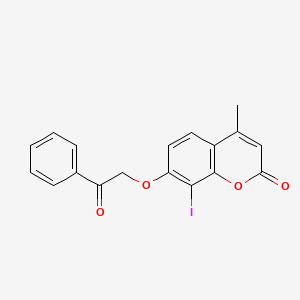![molecular formula C15H20FNO3 B6067304 2-{4-[(5-fluoro-2-methylphenyl)acetyl]-2-morpholinyl}ethanol](/img/structure/B6067304.png)
2-{4-[(5-fluoro-2-methylphenyl)acetyl]-2-morpholinyl}ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{4-[(5-fluoro-2-methylphenyl)acetyl]-2-morpholinyl}ethanol is a chemical compound that is commonly used in scientific research. It is a synthetic compound that has been developed for its potential therapeutic properties.
Mecanismo De Acción
The exact mechanism of action of 2-{4-[(5-fluoro-2-methylphenyl)acetyl]-2-morpholinyl}ethanol is not fully understood. However, it is believed to work by modulating the activity of certain neurotransmitters in the brain, such as serotonin and dopamine.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-{4-[(5-fluoro-2-methylphenyl)acetyl]-2-morpholinyl}ethanol have been studied in animal models. It has been shown to reduce inflammation and pain, as well as improve mood and reduce anxiety. It has also been shown to have some neuroprotective effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-{4-[(5-fluoro-2-methylphenyl)acetyl]-2-morpholinyl}ethanol in lab experiments is its potential therapeutic properties. It may be useful in the development of new drugs for the treatment of inflammation, pain, and psychiatric disorders. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to develop targeted therapies.
Direcciones Futuras
There are several future directions for research on 2-{4-[(5-fluoro-2-methylphenyl)acetyl]-2-morpholinyl}ethanol. One direction is to further investigate its potential therapeutic properties, particularly in the treatment of inflammation, pain, and psychiatric disorders. Another direction is to study its mechanism of action in more detail, which may lead to the development of more targeted therapies. Finally, it may be useful to investigate its potential side effects and toxicity in more detail, particularly if it is being considered for use in humans.
In conclusion, 2-{4-[(5-fluoro-2-methylphenyl)acetyl]-2-morpholinyl}ethanol is a synthetic compound that has potential therapeutic properties. Its mechanism of action is not fully understood, but it may work by modulating the activity of certain neurotransmitters in the brain. It has been shown to have anti-inflammatory and analgesic effects, as well as potential use in the treatment of depression and anxiety. Future research directions include further investigation of its therapeutic properties, mechanism of action, and potential side effects.
Métodos De Síntesis
The synthesis of 2-{4-[(5-fluoro-2-methylphenyl)acetyl]-2-morpholinyl}ethanol involves several steps. The starting material is 5-fluoro-2-methylbenzoic acid, which is converted to an acid chloride. The acid chloride is then reacted with morpholine to produce the morpholinyl ester. The final step involves reduction of the ester to the alcohol using lithium aluminum hydride.
Aplicaciones Científicas De Investigación
2-{4-[(5-fluoro-2-methylphenyl)acetyl]-2-morpholinyl}ethanol has been used in scientific research for its potential therapeutic properties. It has been shown to have anti-inflammatory and analgesic effects in animal models. It has also been studied for its potential use in the treatment of depression and anxiety.
Propiedades
IUPAC Name |
2-(5-fluoro-2-methylphenyl)-1-[2-(2-hydroxyethyl)morpholin-4-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20FNO3/c1-11-2-3-13(16)8-12(11)9-15(19)17-5-7-20-14(10-17)4-6-18/h2-3,8,14,18H,4-7,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILODZCMZMQSXMD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)F)CC(=O)N2CCOC(C2)CCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20FNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[2-(difluoromethoxy)phenyl]-7-(difluoromethyl)-9-methylpyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B6067222.png)
![ethyl 3-benzyl-1-{[(4-methoxyphenyl)amino]carbonyl}-3-piperidinecarboxylate](/img/structure/B6067231.png)


![2-[(4-amino-6-hydroxy-2-pyrimidinyl)thio]-N-(2-chlorophenyl)acetamide](/img/structure/B6067252.png)

![3,4,5-triethoxy-N-[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B6067255.png)
![N-{2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}-beta-alanine](/img/structure/B6067257.png)
![2-[1-(cyclohexylmethyl)-3-oxo-2-piperazinyl]-N-(4-methoxybenzyl)acetamide](/img/structure/B6067261.png)
![N'-[1-(2,4-dihydroxyphenyl)ethylidene]-1-adamantanecarbohydrazide](/img/structure/B6067270.png)
![2-ethoxy-4-({[3-mercapto-5-(phenoxymethyl)-4H-1,2,4-triazol-4-yl]imino}methyl)phenol](/img/structure/B6067278.png)
![(3S*)-4-{[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1-isobutyl-3-methyl-2-piperazinone](/img/structure/B6067280.png)
![2-[1-(3-fluorobenzyl)-3-oxo-2-piperazinyl]-N-[2-(3-methoxyphenyl)ethyl]acetamide](/img/structure/B6067310.png)
![2-{2-[(4-chlorobenzylidene)hydrazono]-4-oxo-1,3-thiazolidin-5-yl}-N-phenylacetamide](/img/structure/B6067319.png)